molecular formula C10H11N3 B13318839 4-(5-methyl-1H-imidazol-2-yl)aniline

4-(5-methyl-1H-imidazol-2-yl)aniline

Cat. No.: B13318839
M. Wt: 173.21 g/mol
InChI Key: ACSYNDFWUVQADK-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-imidazol-2-yl)aniline is a chemical compound that features an imidazole ring substituted with a methyl group at the 5-position and an aniline group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-imidazol-2-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-imidazol-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the imidazole ring or the aniline group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the imidazole ring or the aniline group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

4-(5-methyl-1H-imidazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-imidazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The aniline group can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-methyl-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(5-methyl-1H-imidazol-2-yl)aniline

InChI

InChI=1S/C10H11N3/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3,(H,12,13)

InChI Key

ACSYNDFWUVQADK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)N

Origin of Product

United States

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